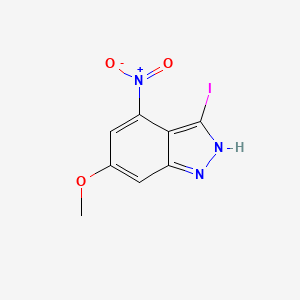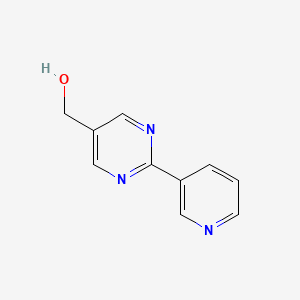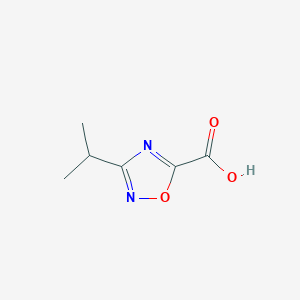
3-Isopropyl-1,2,4-oxadiazole-5-carboxylic acid
Descripción general
Descripción
3-Isopropyl-1,2,4-oxadiazole-5-carboxylic acid is a compound with the CAS Number: 944906-38-1 . It has a molecular weight of 156.14 . The compound is white to yellow solid in its physical form .
Synthesis Analysis
The synthesis of 1,2,4-oxadiazoles, including 3-Isopropyl-1,2,4-oxadiazole-5-carboxylic acid, has been achieved from the corresponding amidoximes and carboxylic acids or from nitriles, hydroxylamine, and carboxylic acids .Molecular Structure Analysis
The molecular structure of 3-Isopropyl-1,2,4-oxadiazole-5-carboxylic acid consists of a five-membered 1,2,4-oxadiazole heterocyclic ring . This ring contains one oxygen and two nitrogen atoms .Chemical Reactions Analysis
The chemical reactions involving 1,2,4-oxadiazoles are diverse. The in situ formation of an electrophilic nitrogen species provides entry to the UmAS amidation pathway, but the intermediate is rapidly converted to oxadiazole rather than diacyl hydrazide .Physical And Chemical Properties Analysis
3-Isopropyl-1,2,4-oxadiazole-5-carboxylic acid is a white to yellow solid . It has a molecular weight of 156.14 .Aplicaciones Científicas De Investigación
Antiproliferative Activity
They possess antiproliferative activity which can be leveraged in conditions like dengue fever where cell proliferation needs to be controlled.
Each application is based on the general properties of 1,2,4-oxadiazoles as found in scientific literature . It’s important to note that specific research on “3-Isopropyl-1,2,4-oxadiazole-5-carboxylic acid” would be required to confirm these applications for this particular compound.
Mecanismo De Acción
Target of Action
3-Isopropyl-1,2,4-oxadiazole-5-carboxylic acid is a type of 1,2,4-oxadiazole, which has been synthesized as an anti-infective agent . The primary targets of this compound are likely to be the proteins or enzymes involved in the life cycle of infectious agents, such as bacteria, viruses, and parasites .
Mode of Action
It’s known that 1,2,4-oxadiazoles can interact with their targets by binding to active sites, thereby inhibiting the function of the target proteins or enzymes . This interaction can lead to the disruption of essential biological processes in the infectious agents, resulting in their death or growth inhibition .
Biochemical Pathways
Given its anti-infective properties, it’s plausible that this compound interferes with the biochemical pathways essential for the survival and replication of infectious agents .
Result of Action
The result of the action of 3-Isopropyl-1,2,4-oxadiazole-5-carboxylic acid is likely to be the inhibition of growth or killing of infectious agents, given its anti-infective properties . This can lead to the resolution of the infection and the alleviation of symptoms in the host.
Action Environment
The action, efficacy, and stability of 3-Isopropyl-1,2,4-oxadiazole-5-carboxylic acid can be influenced by various environmental factors. These may include the pH and temperature of the environment, the presence of other substances that can interact with the compound, and the resistance mechanisms of the infectious agents .
Direcciones Futuras
Propiedades
IUPAC Name |
3-propan-2-yl-1,2,4-oxadiazole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O3/c1-3(2)4-7-5(6(9)10)11-8-4/h3H,1-2H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDDBLQIMSDKHAQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NOC(=N1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00631257 | |
| Record name | 3-(Propan-2-yl)-1,2,4-oxadiazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00631257 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
944906-38-1 | |
| Record name | 3-(Propan-2-yl)-1,2,4-oxadiazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00631257 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




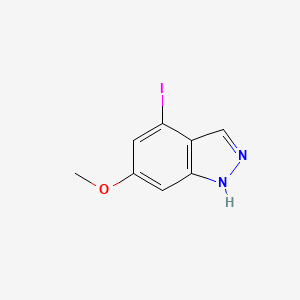
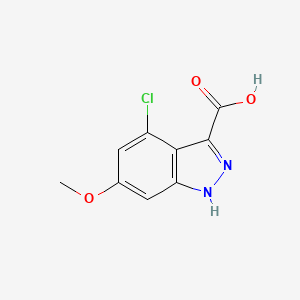


![3,5-Dibromo-6-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1613681.png)

![3,6-dibromo-5-methoxy-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1613685.png)
